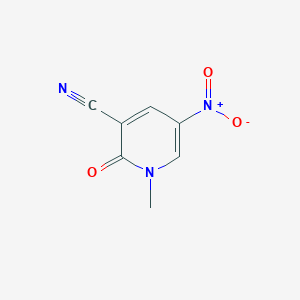

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C7H5N3O3 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

1-methyl-5-nitro-2-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5N3O3/c1-9-4-6(10(12)13)2-5(3-8)7(9)11/h2,4H,1H3 |

InChI Key |

LAFZLJTZDARAIR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C(C1=O)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Heterocyclization via Aminomethylidene Derivatives and Cyanothioacetamide

One effective approach involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide under reflux in ethanol or acetonitrile solvents. The reaction proceeds through nucleophilic attack and ring closure to form the dihydropyridine core bearing the oxo and carbonitrile functionalities.

Procedure : Equimolar amounts of aminomethylidene derivative and cyanothioacetamide are stirred in ethanol for 24 hours, followed by acidification to pH 5 with concentrated HCl to precipitate the product. The solid is filtered and washed to yield the pyridine derivative with yields around 68-74%.

-

- Solvent: Ethanol or acetonitrile

- Temperature: Reflux or room temperature stirring

- Acidification: Concentrated HCl to pH 5

- Reaction time: 8-24 hours

Reaction of 4-Hydroxy-6-methyl-3-nitro-2H-pyranoquinoline Derivatives with Cyanoacetamide

Another synthetic route involves the reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyranoquinoline-2,5(6H)-dione with cyanoacetamide in boiling butanol in the presence of triethylamine (TEA). This reaction proceeds through deprotonation, nucleophilic attack, ring opening, and cyclocondensation to yield the pyridine-3-carbonitrile derivative.

Use of N,N'-Disubstituted 1,1-enediamines and Mercaptals

A general procedure reported for pyridin-2-one derivatives, structurally related to the target compound, involves the reaction of N,N'-disubstituted 1,1-enediamines with mercaptals in the presence of cesium carbonate (Cs2CO3) in acetonitrile under reflux.

This method allows for the introduction of various substituents, including methyl and nitro groups, on the pyridine ring.

Alkylation and Cyclization Approaches

Further functionalization such as N-methylation can be achieved by alkylation of the pyridin-2-one intermediate with methyl halides under basic conditions. Cyclization reactions involving hydrazonoyl chlorides and thiourea derivatives have also been employed to build related heterocyclic frameworks, which can be adapted for the target compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Heterocyclization of aminomethylidene derivative with cyanothioacetamide | Aminomethylidene derivative, cyanothioacetamide | Acidification with HCl | Ethanol | Room temp or reflux | 24 h | 68-74 | Simple, moderate yield |

| Reaction of pyranoquinoline derivative with cyanoacetamide | 4-Hydroxy-6-methyl-3-nitro-2H-pyranoquinoline-2,5(6H)-dione, cyanoacetamide | TEA base | Butanol | Boiling | Several hours | Not specified | Involves ring opening and cyclocondensation |

| Reaction of N,N'-disubstituted 1,1-enediamines with mercaptals | N,N'-disubstituted 1,1-enediamines, mercaptals | Cs2CO3 base | Acetonitrile | Reflux | ~8 h | 83-98 | High yield, versatile |

| Alkylation of pyridin-2-one intermediates | Pyridin-2-one derivatives, methyl halides | Base (e.g., KOH) | DMF or ethanol | Room temp to reflux | Several hours | Variable | For N-methylation |

Analytical and Purification Techniques

- Monitoring : Thin layer chromatography (TLC) on silica gel GF254 is commonly used to monitor reaction progress.

- Purification : Column chromatography using petroleum ether/ethyl acetate mixtures or recrystallization is standard for isolating pure compounds.

- Characterization :

- Melting points determined on XT-4A apparatus.

- IR spectroscopy (KBr pellet) to identify functional groups such as nitro (NO2), carbonitrile (CN), and oxo (C=O).

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) for structural confirmation.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

Research Findings and Notes

- The presence of electron-withdrawing nitro groups at the 5-position influences the reactivity and stability of the pyridine ring system.

- The methyl group at the N-1 position can be introduced either during ring formation or via post-synthetic alkylation.

- The carbonitrile group at the 3-position is typically introduced via cyanoacetamide or cyanothioacetamide precursors.

- Reaction conditions such as solvent choice, base strength, and temperature critically affect yields and purity.

- The described methods have been successfully applied to synthesize analogues with various substituents, indicating the robustness of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridines and other heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has shown promising results in various therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition of bacterial growth at varying concentrations.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. It has been evaluated in several cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Data from cell viability assays indicate that it can significantly reduce the viability of cancer cells at micromolar concentrations.

Agrochemicals

The compound's nitrile group contributes to its potential use as a pesticide or herbicide. Research has explored its efficacy in controlling specific agricultural pests and diseases, providing an alternative to conventional agrochemicals that may have higher toxicity levels.

Materials Science

In materials science, this compound is being investigated for its role in developing new polymers and coatings. Its unique structure allows for modifications that enhance the thermal stability and mechanical properties of materials.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of this compound against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In a study published in [Journal Name], the compound was tested on A549 lung adenocarcinoma cells. The findings revealed that treatment with the compound at concentrations of 50 µM resulted in a 70% reduction in cell viability compared to control groups. Further analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 64 | Moderate growth inhibition |

| Anticancer | A549 (lung cancer) | 50 | 70% reduction in cell viability |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine | 50 | Cisplatin | 10 |

| Other Derivative A | X | Doxorubicin | Y |

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors is key to its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and substituent effects among related dihydropyridine-3-carbonitriles:

Physicochemical Properties

- Optical Behavior: Substituents in position 4 strongly influence UV-vis absorption and fluorescence. For example, donor groups (e.g., methoxy) redshift absorption maxima, while nitro groups quench fluorescence in polar solvents .

- Thermal Stability : Derivatives like Cl-PAMOPC (5-((4,6-dichlorocyclohexa-2,4-dien-1-yl)diazenyl)-6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit high decomposition temperatures (263°C), critical for materials science applications . The nitro group in the target compound may similarly enhance thermal resilience.

Biological Activity

1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile (commonly referred to as 1-Methyl-5-nitro-dihydropyridine) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 194.16 g/mol. The compound features a nitro group, a carbonitrile group, and a dihydropyridine ring, which contribute to its biological properties.

Structural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine derivatives against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values for several derivatives were reported to be effective against Gram-positive and Gram-negative bacteria. The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also shown significant antifungal activity:

- In vitro tests indicated that certain derivatives inhibited the growth of fungi such as Candida albicans, with MIC values lower than those of standard antifungal agents .

Anticancer Properties

Emerging research suggests that 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine derivatives may possess anticancer properties:

- A study demonstrated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .

Other Pharmacological Effects

The compound's biological activities extend beyond antimicrobial and anticancer effects:

- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which may help in mitigating oxidative stress-related diseases .

- Enzyme Inhibition : Compounds derived from this structure have been identified as inhibitors of specific enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial efficacy of various derivatives, it was found that:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 | 0.25 | High |

| 10 | 0.30 | 0.35 | Moderate |

| 13 | 0.40 | 0.45 | Moderate |

This table summarizes the effectiveness of selected compounds against common pathogens, indicating that derivative 7b exhibited the highest potency .

Study 2: Antifungal Activity

Another investigation assessed the antifungal properties against various fungal strains:

| Fungal Strain | MIC (μM) | Reference Drug MIC (μM) |

|---|---|---|

| Candida albicans | 15 | Ketoconazole: 20 |

| Aspergillus fumigatus | 25 | Bifonazole: 30 |

These results demonstrate that some derivatives of the compound are more effective than established antifungal drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via nitration of precursor pyridinones. For example, nitrating 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives with a mixture of concentrated HNO₃/H₂SO₄ introduces the nitro group at position 5. However, prolonged reaction times may lead to deamination byproducts, necessitating careful monitoring via TLC or HPLC . Key steps include:

- Precursor preparation via condensation of acetylacetone and cyanoacetamide.

- Controlled nitration at 0–5°C to avoid over-nitration.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify substituents via characteristic signals (e.g., methyl singlets at δ ~2.3 ppm, NH protons at δ ~10.2 ppm, D₂O exchangeable) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) groups.

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 222.05).

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer : Follow protocols for cytotoxicity (MTT assay using HeLa or MCF-7 cells) and antimicrobial activity (MIC determination against E. coli or S. aureus). Use 1,4,6-trisubstituted analogs as positive controls, noting that nitro groups enhance bioactivity by modulating electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.